molecular formula C13H14N4O3 B7910517 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B7910517
M. Wt: 274.28 g/mol
InChI Key: UDHGIWIRORIRQA-UHFFFAOYSA-N
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Description

3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a novel small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that is an attractive target in the field of cancer immunotherapy . The compound features the [1,2,4]triazolo[4,3-a]pyridine scaffold, an underexploited chemotype that acts as an effective heme-binding moiety, conferring both sub-micromolar potency and exquisite selectivity over other heme-containing enzymes like TDO and CYP enzymes . By inhibiting the catalytic activity of IDO1, which is often overexpressed in the tumor microenvironment, this compound helps to counteract tumor-induced immune suppression and may boost the efficacy of other immunotherapeutic agents . This inhibitor is characterized as a catalytic holo-inhibitor, meaning it specifically targets the heme-bound active form of the IDO1 enzyme . Beyond its promising potency, this chemotype has demonstrated excellent metabolic stability in vitro, making it a valuable tool compound for researchers investigating immuno-oncology pathways and developing novel combination therapies . The product is offered with high purity and is intended for research purposes such as assay development, screening, and mechanistic studies in oncology and immunology. Please be advised: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(cyclopentanecarbonylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-11(8-4-1-2-5-8)14-13-16-15-10-9(12(19)20)6-3-7-17(10)13/h3,6-8H,1-2,4-5H2,(H,19,20)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHGIWIRORIRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NN=C3N2C=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Oxidation of Methyl Groups

A methyl group at position 8 is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media. For example:

  • Conditions : 8-Methyl-triazolo[4,3-a]pyridine is refluxed with KMnO₄ in sulfuric acid (H₂SO₄) for 6–12 hours.

  • Yield : 60–75% after recrystallization.

Halogenation Followed by Carboxylation

Alternative routes involve bromination at position 8 using N-bromosuccinimide (NBS), followed by a palladium-catalyzed carbonylation reaction with carbon monoxide (CO) in the presence of methanol or water.

  • Example :

    \ce8Bromotriazolo[4,3a]pyridine>[Pd(OAc)₂, CO, H₂O]8CarboxylicAcid\ce{8-Bromo-triazolo[4,3-a]pyridine ->[\text{Pd(OAc)₂, CO, H₂O}] 8-Carboxylic Acid}

    This method achieves yields of 50–65%.

Amide Bond Formation: Cyclopentanecarboxamido Substituent

The cyclopentanecarboxamido group is introduced via amide coupling between the triazolo[4,3-a]pyridine-3-amine intermediate and cyclopentanecarbonyl chloride. Key methods include:

Schotten-Baumann Reaction

  • Step 1 : 3-Amino-triazolo[4,3-a]pyridine-8-carboxylic acid is suspended in aqueous sodium hydroxide (NaOH).

  • Step 2 : Cyclopentanecarbonyl chloride is added dropwise under vigorous stirring at 0–5°C.

  • Yield : 70–80% after acidification and filtration.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF):

  • Conditions : 3-Amino intermediate, cyclopentanecarboxylic acid, EDCI, and HOBt are stirred at room temperature for 12–24 hours.

  • Yield : 85–90% after column chromatography.

Reaction Scheme :

\ce3NH2Triazolo[4,3a]pyridine8COOH+CyclopentanecarbonylCl>[EDCI/HOBt]TargetCompound\ce{3-NH2-Triazolo[4,3-a]pyridine-8-COOH + Cyclopentanecarbonyl-Cl ->[\text{EDCI/HOBt}] Target Compound}

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel chromatography is employed using ethyl acetate/hexane or methanol/DCM gradients.

  • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% trifluoroacetic acid) ensures >95% purity for pharmaceutical applications.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Signals at δ 8.9 ppm (triazole-H), δ 2.5–2.8 ppm (cyclopentane-CH₂), and δ 12.1 ppm (COOH).

  • HRMS : Calculated for C₁₃H₁₄N₄O₃ [M+H]⁺: 274.1054; Found: 274.1056.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)AdvantagesLimitations
Direct OxidationKMnO₄ oxidation60–7590–95Simple reagentsOver-oxidation risks
Carbodiimide CouplingEDCI/HOBt-mediated amidation85–90>95High efficiencyCost of coupling agents
Halogenation-CarboxylationPd-catalyzed carbonylation50–6585–90RegioselectiveRequires toxic CO gas

Industrial-Scale Considerations

For bulk synthesis, the Schotten-Baumann method is preferred due to lower reagent costs and scalability. Critical parameters include:

  • Temperature control (<5°C) to minimize side reactions.

  • pH adjustment during amide formation to prevent hydrolysis.

  • Crystallization solvents : Ethanol/water mixtures yield high-purity crystals.

Recent Innovations

Recent patents disclose microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes for cyclization vs. 24 hours conventionally). Additionally, flow chemistry setups enhance yield reproducibility for the amidation step .

Chemical Reactions Analysis

Reactions Involving the Carboxylic Acid Group

The –COOH group undergoes typical acid-derived transformations:

Reaction Type Conditions Product Key References
Esterification Alcohols, acid catalysis (H₂SO₄)Corresponding ester (–COOR)
Amide Formation SOCl₂ → activation + amineAmide derivatives (–CONHR)
Decarboxylation Thermal (>200°C) or metal catalysts triazolo[4,3-a]pyridine derivatives

Triazolopyridine Ring Modifications

The fused triazole-pyridine system participates in electrophilic substitution and cycloaddition:

Electrophilic Aromatic Substitution

  • Nitration : Directed by electron-withdrawing groups (e.g., –COOH) to position 5 or 7.

    • Reagents: HNO₃/H₂SO₄ at 0–5°C .

  • Halogenation : Bromine in acetic acid yields mono- or di-substituted products.

Nucleophilic Attack

  • Deprotonation at N1 (basic triazole nitrogen) enables alkylation or acylation .

Cyclopentanecarboxamido Group Transformations

The amide linker (–NHCOC₅H₉) reacts under acidic/basic conditions:

Reaction Conditions Outcome
Hydrolysis 6M HCl, refluxCyclopentanecarboxylic acid + free amine
Nucleophilic Displacement Grignard reagents (RMgX)Substituted amide or ketone products

Palladium-Catalyzed Cross-Couplings

The triazolopyridine scaffold supports coupling reactions for structural diversification:

Reaction Catalyst System Application
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives at position 6 or 8
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-arylation of the triazole ring

Electrochemical Desulfurative Cyclization

Recent advances (e.g., electrochemically induced reactions with isothiocyanates) enable C–N bond formation without metal catalysts, producing 3-amino-triazolopyridines . This method is scalable and avoids harsh oxidants.

Mechanistic Considerations

  • Decarboxylation Pathway : Thermal loss of CO₂ generates a reactive intermediate capable of trapping electrophiles at position 8.

  • Amide Hydrolysis : Acid-catalyzed cleavage proceeds via tetrahedral intermediate, releasing cyclopentanecarboxylic acid.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a triazolo-pyridine structure exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth. For instance:

  • Mechanism of Action : It may inhibit the SHP2 protein, which is implicated in various cancers, thereby disrupting cancer cell proliferation and survival pathways.
  • Case Studies : In vitro studies have shown that derivatives of this compound can reduce cell viability in various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines or interfere with NF-kB signaling pathways.
  • Research Findings : Animal models have demonstrated reduced inflammation markers when treated with this compound, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis.

Synthesis and Chemical Reactions

The synthesis of 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves multi-step organic reactions that require careful control of conditions to ensure high yields. Common synthetic routes include:

  • Formation of the Triazole Ring : Utilizing hydrazines and appropriate carbonyl compounds.
  • Cyclization Reactions : Employing cyclization agents to form the triazolo-pyridine structure.
  • Amidation : Reacting the resulting intermediate with cyclopentanecarboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Accessibility: The target compound and its analogs are synthesized via cyanocarbonimidate-mediated cyclization (as seen in related triazole systems) , though specific protocols for the cyclopentanecarboxamido derivative remain proprietary.

Toxicological Data: Limited toxicological data are available for triazolo[4,3-a]pyridine derivatives, necessitating caution in biological applications .

Structural-Activity Relationships (SAR) :

  • Position 3 : Bulky substituents (e.g., cyclopentanecarboxamido) improve target engagement but may reduce metabolic stability.
  • Position 8 : Carboxylic acid groups enhance solubility and are critical for ionic interactions with targets.

Biological Activity

3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazolo-pyridine scaffold, which is known for its diverse pharmacological properties. The biological activity of this compound is primarily linked to its interactions with various molecular targets in cancer and inflammatory pathways.

The compound's mechanism of action involves interaction with specific proteins and enzymes that are crucial in cancer progression and inflammatory responses. Notably, it has been shown to exhibit inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in various cancers. In vitro studies have demonstrated that derivatives of triazolo-pyridine compounds can modulate c-Met activity effectively.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluating the cytotoxic effects of triazolo-pyridine derivatives on cancer cell lines (A549, MCF-7, HeLa) revealed that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM. The most promising compound in this series was noted for its ability to induce apoptosis in these cell lines while also affecting cell cycle distribution by arresting cells in the G0/G1 phase .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of triazolo-pyridine derivatives highlighted that modifications to the pyridine ring significantly affect biological activity. For instance, compounds with halogen substitutions showed varied levels of cytotoxicity, indicating the importance of electronic effects on biological interactions .
  • Immunomodulatory Effects :
    • Recent investigations have suggested that triazolo-pyridine derivatives may enhance immune responses by targeting immunosuppressive pathways in tumor microenvironments. This is particularly relevant in the context of combining these compounds with existing immunotherapies to improve patient outcomes in cancer treatment .

Table 1: Cytotoxicity of Triazolo-Pyridine Derivatives

CompoundCell LineIC50 (μM)Mechanism
12eA5491.06 ± 0.16Apoptosis induction
12eMCF-71.23 ± 0.18Cell cycle arrest
12eHeLa2.73 ± 0.33c-Met inhibition

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Cytotoxicity
Halogen substitutionVariable impact
Pyridine ring modificationSignificant change

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm regioselectivity of the triazolo-pyridine ring and cyclopentanecarboxamide substitution. Key signals include:
    • Pyridine protons: δ 8.2–8.5 ppm (aromatic H).
    • Cyclopentane protons: δ 1.5–2.1 ppm (multiplet, CH2).
  • HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) resolve polar impurities. Retention time: ~6.2 min under gradient elution .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amide C=O (~1650 cm⁻¹) confirm functional groups .

How can in vitro biological activity screening be designed for this compound?

Basic Research Question

  • Cytotoxicity Assays : Use human cancer cell lines (e.g., BEAS-2B lung epithelial cells) with MTT or resazurin-based viability assays. IC50 values are calculated after 48–72 hr exposure .
  • Anti-Microbial Screening : Test against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assays. Minimum inhibitory concentrations (MICs) <10 µM indicate promising activity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in activity (e.g., cytotoxicity vs. anti-tubercular efficacy) may arise from:

  • Assay Conditions : Variability in cell culture media, serum content, or incubation time. Standardize protocols across labs .
  • Metabolite Interference : Metabolites like 3-methylflavone-8-carboxylic acid (MFCA) lack anti-spasmodic activity, suggesting parent compound degradation alters outcomes. Use stable isotope labeling to track metabolic pathways .
  • Structural Analogues : Compare activity of derivatives (e.g., bromo- or trifluoromethyl-substituted triazolopyridines) to identify critical pharmacophores .

What advanced analytical strategies improve quantification of this compound in complex matrices?

Advanced Research Question

  • Molecularly Imprinted Polymers (MIPs) : Develop MIPs with acrylamide-based monomers for selective extraction from urine or plasma. Recovery rates >85% are achievable .
  • Hydrophilic Interaction LC (HILIC) : Pair with tandem MS for polar metabolites. Optimize mobile phase (acetonitrile/ammonium acetate) to enhance retention and sensitivity .
  • Chiral Separations : Use amylose-based columns to resolve enantiomers if asymmetric centers are introduced during synthesis .

How can structure-activity relationship (SAR) studies guide optimization of this compound?

Advanced Research Question

  • Substitution at Position 3 : Cyclopentanecarboxamide enhances lipophilicity (logP ~2.1), improving membrane permeability. Replace with cyclohexane or aryl groups to modulate solubility .
  • Position 8 Carboxylic Acid : Critical for target binding (e.g., kinase inhibition). Esterify (e.g., ethyl ester) to prodrug forms, which show 3x higher oral bioavailability in rodent models .
  • Heterocycle Fusion : Compare triazolo[4,3-a]pyridine with triazolo[1,5-a]pyridine cores. The latter exhibits reduced off-target effects in kinase profiling .

What computational methods support mechanistic studies of this compound?

Advanced Research Question

  • Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 and Thr830 form hydrogen bonds with the carboxylic acid group .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
  • QSAR Models : Train on derivatives with anti-cancer data to predict activity of novel analogues. Top descriptors include polar surface area and H-bond acceptor count .

How do formulation challenges impact preclinical development?

Advanced Research Question

  • Salt Formation : Crystalline hydrochloride salts improve solubility (2.5 mg/mL in PBS vs. 0.8 mg/mL for free acid) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release over 72 hr in vitro, reducing dosing frequency .
  • Lyophilization : Stabilize aqueous solutions with trehalose (5% w/v), retaining >95% activity after 6 months at 4°C .

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